molecular formula C12H11ClN2O B1524724 4-((Benzyloxy)methyl)-6-chloropyrimidine CAS No. 914802-11-2

4-((Benzyloxy)methyl)-6-chloropyrimidine

Cat. No. B1524724
M. Wt: 234.68 g/mol
InChI Key: NUKBJRZXHSFACD-UHFFFAOYSA-N
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Patent
US08541432B2

Procedure details

To a solution of 5-hydroxy indole (1.33 g, 10 mmol) and 4-benzyloxymethyl-6-chloro-pyrimidine (2.35 g, 10 mmol) in acetonitrile (20 mL) is added DBU. After 16 h at rt the solution is concentrated under reduced pressure. The residue is purified by FCC (EtOAc/Heptane from 0% to 40%) to give 546-benzyloxymethyl-pyrimidin-4-yloxy)-1H-indole. MS (ESI) m/z 447.0 (M+1).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.C(OCC1C=C(Cl)N=CN=1)C1C=CC=CC=1.C1CCN2C(=NCCC2)CC1>C(#N)C>[NH:7]1[C:8]2[C:4](=[CH:3][CH:2]=[CH:10][CH:9]=2)[CH:5]=[CH:6]1

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Name
Quantity
2.35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1=NC=NC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 16 h at rt the solution is concentrated under reduced pressure
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The residue is purified by FCC (EtOAc/Heptane from 0% to 40%)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08541432B2

Procedure details

To a solution of 5-hydroxy indole (1.33 g, 10 mmol) and 4-benzyloxymethyl-6-chloro-pyrimidine (2.35 g, 10 mmol) in acetonitrile (20 mL) is added DBU. After 16 h at rt the solution is concentrated under reduced pressure. The residue is purified by FCC (EtOAc/Heptane from 0% to 40%) to give 546-benzyloxymethyl-pyrimidin-4-yloxy)-1H-indole. MS (ESI) m/z 447.0 (M+1).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.C(OCC1C=C(Cl)N=CN=1)C1C=CC=CC=1.C1CCN2C(=NCCC2)CC1>C(#N)C>[NH:7]1[C:8]2[C:4](=[CH:3][CH:2]=[CH:10][CH:9]=2)[CH:5]=[CH:6]1

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Name
Quantity
2.35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1=NC=NC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 16 h at rt the solution is concentrated under reduced pressure
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The residue is purified by FCC (EtOAc/Heptane from 0% to 40%)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.